(1-methyl-1H-pyrazol-5-yl)boronic acid
Overview
Description
“(1-methyl-1H-pyrazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 720702-41-0 . It has a molecular weight of 125.92 and is typically stored in a freezer . The compound is solid at room temperature . It is used as a reagent for the design, synthesis, and evaluation of novel porcupine inhibitors featuring a fused 3-ring system based on a ‘reversed’ amide scaffold .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-1H-pyrazol-5-ylboronic acid . The InChI code is 1S/C4H7BN2O2/c1-7-4 (5 (8)9)2-3-6-7/h2-3,8-9H,1H3 . The InChI key is MGNBKNBEZGLHNF-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used as a reagent in various reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions . It is also involved in the preparation of aminothiazoles as β-secretase modulators and amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders .Physical And Chemical Properties Analysis
“(1-methyl-1H-pyrazol-5-yl)boronic acid” is a solid at 20 degrees Celsius . It should be stored under inert gas and at a temperature below 0°C . The compound is air-sensitive and heat-sensitive .Scientific Research Applications
Synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate 1-Methyl-1H-pyrazol-5-yl boronic acid is recognized for its role as a key intermediate in the synthesis of biologically active compounds. A study highlighted the process of preparing Pinacol 1-Methyl-1H-pyrazole-5-boronate, starting from 1H-pyrazole, proceeding through several steps including methylation, conversion to boronic acids, and final condensation with pinacol. The synthesis process was optimized, and the compound's structure was validated through NMR spectroscopy (Zhang Yu-jua, 2013).
Application in Suzuki Couplings An enhanced synthesis method for 1-methyl-1H-pyrazol-4-boronic acid pinacol ester has been documented. This method involves isolating the corresponding lithium hydroxy ate complex, which shows high yield and stability. This complex can be employed directly in Suzuki couplings without additional base, showcasing the compound's utility in facilitating these important chemical reactions (Peter R. Mullens, 2009).
Structural Characterization in Silylated or Germylated Derivatives A study focusing on silylated or germylated pyrazoleboronic acids elaborated on the synthesis and structural characterization of various derivatives. These derivatives were obtained through sequential processes like lithiation/silylation or lithiation/boronation, demonstrating the compound's versatility in forming a range of structurally diverse products. The study emphasized the role of water and the structure of starting materials in influencing the final products' formation and stability, providing insights into the chemical behavior of these compounds (K. Durka et al., 2015).
Biological and Environmental Applications
Antifungal Activity and Structural Analysis The compound's derivative, 1-methyl-1H-pyrazole-4-carboxylic acid amide, showed significant antifungal activity against various phytopathogenic fungi, outperforming known antifungal agents. The study employed Topomer CoMFA to develop a quantitative structure-activity relationship model, providing a deeper understanding of the compound's interaction at the molecular level and its potential in developing new antifungal agents (Shijie Du et al., 2015).
Biomimetic CO2 Hydration Activity Boronic acids, including derivatives of 1-methyl-1H-pyrazol-5-yl boronic acid, have been studied for their biomimetic CO2 hydration activity. This study utilized density functional theory calculations to explore the mechanistic details of CO2 hydration activities, identifying the highest turnover frequency and analyzing spectral data. The findings highlight the compound's potential role in carbon capture and environmental applications (M. Verma et al., 2021).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
Future Directions
properties
IUPAC Name |
(2-methylpyrazol-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-7-4(5(8)9)2-3-6-7/h2-3,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNBKNBEZGLHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457847 | |
Record name | (1-Methyl-1H-pyrazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-pyrazol-5-yl)boronic acid | |
CAS RN |
720702-41-0 | |
Record name | (1-Methyl-1H-pyrazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-pyrazol-5-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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